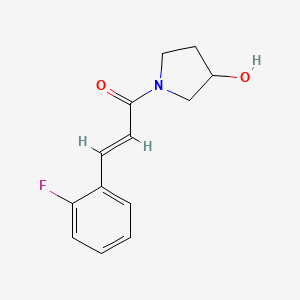
(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one
描述
(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H14FNO2 and its molecular weight is 235.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one, also known by its CAS number 1562838-37-2, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.
The molecular formula of this compound is , with a molecular weight of 235.25 g/mol. The structure features a fluorophenyl group and a hydroxypyrrolidin moiety, which may contribute to its biological properties.
Research indicates that compounds like this compound may exhibit various biological activities, including:
- Antioxidant Activity : The compound may help in reducing oxidative stress, which is crucial in preventing cellular damage.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases such as ALS (amyotrophic lateral sclerosis) where protein aggregation is a concern .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological effects of this compound. For instance:
- Cell Viability Assays : Studies using various cell lines have shown that this compound can modulate cell viability in response to stressors, indicating its potential as a protective agent against cell death .
Case Study 1: Neuroprotective Activity
In a study focusing on neuroprotection, this compound was tested in a model of ALS. Results indicated that the compound could extend the survival of motor neurons by inhibiting protein aggregation associated with mutant SOD1 proteins. The effective concentration (EC50) was noted to be significantly lower than other compounds in the same class, highlighting its potency .
Case Study 2: Antioxidant Properties
Another research effort examined the antioxidant capacity of this compound. Using DPPH and ABTS assays, it was found that this compound demonstrated a dose-dependent reduction in free radicals, suggesting its potential utility in formulations aimed at oxidative stress-related conditions .
Comparative Analysis
| Activity | This compound | Other Compounds |
|---|---|---|
| Antioxidant Capacity | Moderate to High (dependent on concentration) | Variable |
| Neuroprotective Effects | Significant in ALS models | Less effective |
| Cytotoxicity | Low toxicity observed at therapeutic doses | Varies widely |
属性
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-12-4-2-1-3-10(12)5-6-13(17)15-8-7-11(16)9-15/h1-6,11,16H,7-9H2/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHUXIGIGCTKRZ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C=CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1O)C(=O)/C=C/C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















